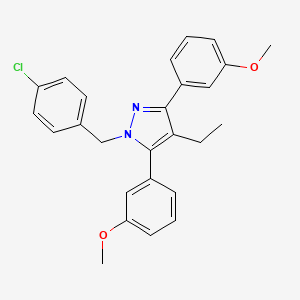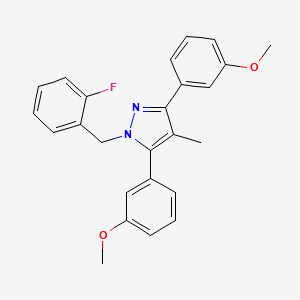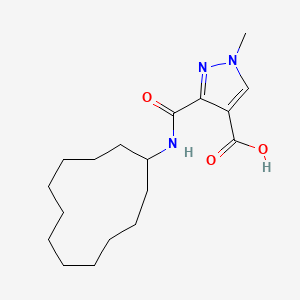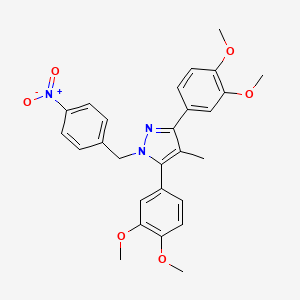![molecular formula C21H17N3O4S B10917654 (2Z)-2-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10917654.png)
(2Z)-2-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide is a complex organic molecule featuring a unique structure that combines elements of furan, thiazole, and benzoxadiazocine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiazole intermediates These intermediates are then subjected to a series of condensation and cyclization reactions to form the benzoxadiazocine core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The double bonds in the prop-2-en-1-ylidene group can be reduced to form a saturated alkyl chain.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions to form different amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and binding affinities due to its complex structure and functional groups.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may allow for the targeting of specific biological pathways or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Furosemide: A diuretic with a similar furan ring structure.
Thiazole derivatives: Compounds with a thiazole ring that exhibit various biological activities.
Benzoxadiazocine derivatives: Compounds with a benzoxadiazocine core that have been studied for their potential therapeutic applications.
Uniqueness
What sets this compound apart is its combination of furan, thiazole, and benzoxadiazocine moieties, which may confer unique properties and activities not seen in simpler analogs
Properties
Molecular Formula |
C21H17N3O4S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(13Z)-13-[(E)-3-(furan-2-yl)prop-2-enylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxamide |
InChI |
InChI=1S/C21H17N3O4S/c1-21-16(18(22)25)17(13-8-2-3-9-14(13)28-21)24-19(26)15(29-20(24)23-21)10-4-6-12-7-5-11-27-12/h2-11,16-17H,1H3,(H2,22,25)/b6-4+,15-10- |
InChI Key |
MRURHSMBDHHEDQ-IJPYFETJSA-N |
Isomeric SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C/C=C/C5=CC=CO5)/SC4=N2)C(=O)N |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC=CC5=CC=CO5)SC4=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N,6-dicyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917580.png)
![methyl 1-ethyl-7-(1-ethyl-1H-pyrazol-5-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10917584.png)



![1-(4-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10917601.png)

![3-Bromo-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10917604.png)
![6-(4-fluorophenyl)-3-methyl-N-(1-propyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917609.png)
![N-(5-bromopyridin-2-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10917612.png)
![2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10917618.png)
![1-methyl-N,N'-bis[4-(propan-2-yl)phenyl]-1H-pyrazole-3,4-dicarboxamide](/img/structure/B10917629.png)
![1,5-dimethyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10917637.png)
![N-(2,5-difluorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917643.png)
